N-(5-methyl-3-isoxazolyl)-2-[[3-(3-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]acetamide
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One notable route is the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates , followed by condensation with hydrazine . This concise synthetic pathway provides access to pharmacologically active 6-(pyrazolo [1,5-a]pyridin-3-yl)pyridazinones . Interestingly, alkynyl heterocycles also serve as effective dipolarophiles for pyridine N-imine, allowing direct access to analogous compounds .
Scientific Research Applications
Synthesis and Biological Assessment
- Fused heterocyclic 1,2,4-triazoles, which include compounds similar to the one , have garnered interest due to their diverse biological properties. A study by Karpina et al. (2019) developed a method for synthesizing novel acetamides that feature an 1,2,4-oxadiazole cycle, highlighting the potential of these compounds in pharmacological applications (Karpina et al., 2019).
Insecticidal Applications
- Fadda et al. (2017) utilized a similar compound as a precursor for synthesizing various heterocycles, including triazolo[4,3-b]pyridazine derivatives, which were assessed for insecticidal properties against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Amplification of Phleomycin
- Compounds related to the query, such as s-triazolo[4,3-a]pyridine-3(2H)-thione, have been studied for their role in amplifying the effects of phleomycin, a chemotherapeutic agent. This research by Brown et al. (1978) illustrates the potential therapeutic applications of these compounds (Brown et al., 1978).
Medicinal Chemistry Applications
- A study by Sallam et al. (2021) on pyridazine analogs, which are structurally related to the query compound, emphasizes their significance in medicinal chemistry, particularly in drug development (Sallam et al., 2021).
Anti-Diabetic Drug Development
- Bindu et al. (2019) investigated triazolo-pyridazine-6-yl-substituted piperazines for their potential as anti-diabetic drugs. These compounds were evaluated for Dipeptidyl peptidase-4 (DPP-4) inhibition, which is a key mechanism in diabetes treatment (Bindu et al., 2019).
Future Directions
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N7O2S/c1-10-7-12(22-25-10)18-14(24)9-26-15-5-4-13-19-20-16(23(13)21-15)11-3-2-6-17-8-11/h2-8H,9H2,1H3,(H,18,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEIVLUBPVJWMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N7O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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